molecular formula C7H11N3O B12631856 2-Methyl-5-pyrrolidin-3-yl-1,3,4-oxadiazole

2-Methyl-5-pyrrolidin-3-yl-1,3,4-oxadiazole

Cat. No.: B12631856
M. Wt: 153.18 g/mol
InChI Key: UQCKXOHSZISEPZ-UHFFFAOYSA-N
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Description

2-Methyl-5-pyrrolidin-3-yl-1,3,4-oxadiazole is a heterocyclic compound that features a five-membered ring structure containing nitrogen and oxygen atoms. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-pyrrolidin-3-yl-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of hydrazides with carboxylic acids or their derivatives, followed by cyclization to form the oxadiazole ring . The reaction conditions often include the use of dehydrating agents and catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-pyrrolidin-3-yl-1,3,4-oxadiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of substituted oxadiazole derivatives .

Mechanism of Action

The mechanism of action of 2-Methyl-5-pyrrolidin-3-yl-1,3,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-5-phenyl-1,3,4-oxadiazole
  • 2-Methyl-5-(4-chlorophenyl)-1,3,4-oxadiazole
  • 2-Methyl-5-(3-nitrophenyl)-1,3,4-oxadiazole

Uniqueness

2-Methyl-5-pyrrolidin-3-yl-1,3,4-oxadiazole is unique due to the presence of the pyrrolidine ring, which imparts specific stereochemical and electronic properties. This uniqueness can lead to distinct biological activities and interactions compared to other oxadiazole derivatives .

Properties

Molecular Formula

C7H11N3O

Molecular Weight

153.18 g/mol

IUPAC Name

2-methyl-5-pyrrolidin-3-yl-1,3,4-oxadiazole

InChI

InChI=1S/C7H11N3O/c1-5-9-10-7(11-5)6-2-3-8-4-6/h6,8H,2-4H2,1H3

InChI Key

UQCKXOHSZISEPZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(O1)C2CCNC2

Origin of Product

United States

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